

Tasurgratinib in Gastric Cancer Models: A Technical Guide

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Compound of Interest

Compound Name: **E7090**

Cat. No.: **B607249**

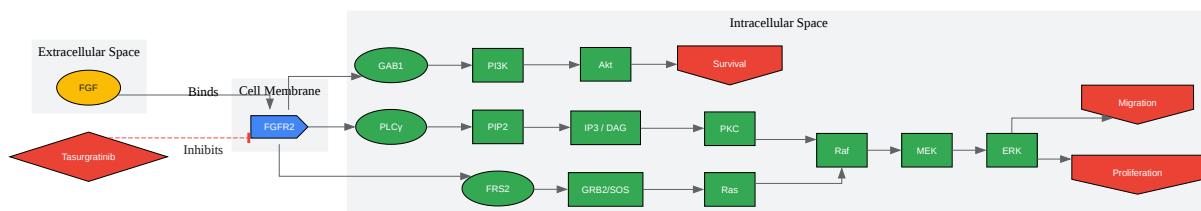
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of tasurgratinib (formerly known as **E7090**) in gastric cancer models. Tasurgratinib is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.^{[1][2]} Aberrant FGFR signaling, often driven by gene amplification, is a key oncogenic driver in a subset of gastric cancers, making it a promising therapeutic target.^{[2][3]} Preclinical studies have demonstrated tasurgratinib's significant antitumor activity in gastric cancer models harboring FGFR2 gene amplification.^[4]

Core Mechanism of Action: FGFR Signaling Inhibition

Tasurgratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway.^[5] In gastric cancer, amplification of the FGFR2 gene leads to overexpression and constitutive activation of the FGFR2 receptor tyrosine kinase.^[6] This triggers downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.^{[3][7]} Tasurgratinib selectively binds to and inhibits the kinase activity of FGFRs, thereby blocking these downstream signals and suppressing tumor growth.^{[4][5]}

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FGFR2 Signaling Pathway Inhibition by Tasurgratinib.

Quantitative Data Summary

The preclinical efficacy of tasurgratinib has been quantified in various assays, primarily utilizing the SNU-16 human gastric cancer cell line, which is characterized by high FGFR2 gene amplification.[4][6]

In Vitro Activity

Cell Line	Genetic Alteration	Assay	IC50 Value	Reference
SNU-16	FGFR2 Amplification	FGFR Phosphorylation	1.2 nmol/L	[4]
SNU-16	FGFR2 Amplification	Cell Proliferation	<100 nmol/L	[4]

In Vivo Antitumor Activity

The antitumor activity of tasurgratinib was evaluated in a subcutaneous xenograft model using the SNU-16 cell line.[4]

Animal Model	Cell Line	Treatment	Dosage	Tumor Growth Inhibition	Reference
Nude Mice	SNU-16	Tasurgratinib succinate (oral, once daily for 14 days)	6.25 mg/kg	Significant	[4]
Nude Mice	SNU-16	Tasurgratinib succinate (oral, once daily for 14 days)	12.5 mg/kg	Significant	[4]
Nude Mice	SNU-16	Tasurgratinib succinate (oral, once daily for 14 days)	25 mg/kg	Significant	[4]
Nude Mice	SNU-16	Tasurgratinib succinate (oral, once daily for 14 days)	50 mg/kg	Significant	[4]

Experimental Protocols

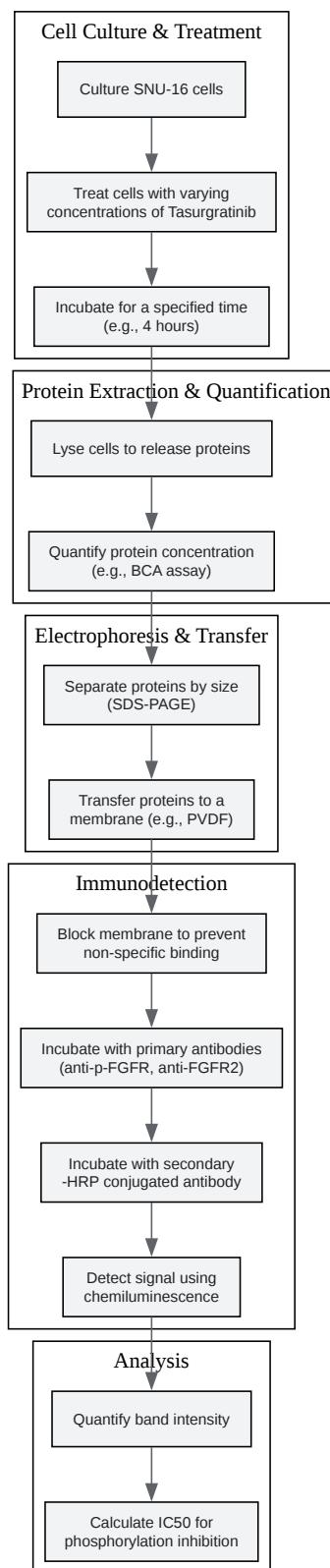
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used to evaluate tasurgratinib in gastric cancer models.

Cell Lines and Culture

The SNU-16 human gastric cancer cell line, which harbors a high copy number of the FGFR2 gene, was a primary model for these studies.[4] Other cell lines with and without FGFR genetic alterations were also used for selectivity profiling.[4]

Western Blotting for FGFR Phosphorylation

This assay is used to determine the inhibitory effect of tasurgratinib on FGFR2 signaling within the cell.

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Workflow for Western Blotting Analysis.

Protocol:

- Cell Treatment: SNU-16 cells are treated with various concentrations of tasurgratinib succinate for 4 hours.[8]
- Lysis and Quantification: Following treatment, cells are lysed, and the total protein concentration in the lysates is determined.[4]
- Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated FGFR (p-FGFR) and total FGFR2 to assess the extent of inhibition.[8]
- Analysis: Band intensities are quantified to calculate the IC50 value for FGFR phosphorylation inhibition.[8]

Cell Proliferation Assay

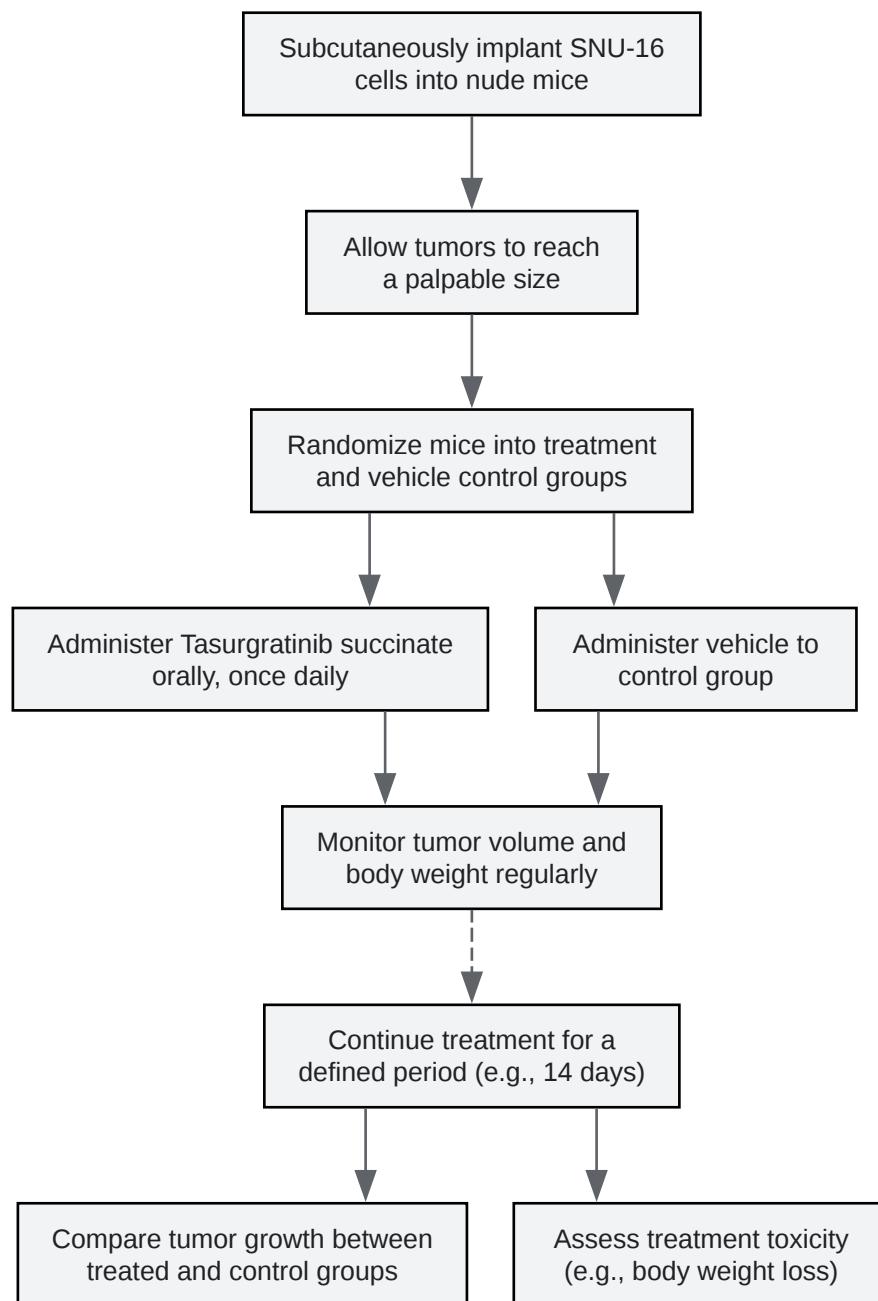
This assay measures the effect of tasurgratinib on the growth of cancer cells.

Protocol:

- Cell Seeding: SNU-16 cells are seeded in multi-well plates.
- Treatment: Cells are incubated with a range of tasurgratinib succinate concentrations for a period of 72 hours.[8]
- Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the Cell Counting Kit-8.[8]
- IC50 Calculation: The concentration of tasurgratinib that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[8]

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of tasurgratinib in a living organism.



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Experimental Workflow for a Xenograft Study.

Protocol:

- Tumor Implantation: SNU-16 cells are implanted subcutaneously into immunocompromised nude mice.[\[4\]](#)

- Treatment Initiation: Once tumors reach a specified size, mice are randomized into groups and treated orally once daily with either tasurgratinib succinate (at doses ranging from 6.25 to 50 mg/kg) or a vehicle control for 14 days.[4]
- Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity.[4]
- Data Analysis: At the end of the study, the tumor growth inhibition in the treated groups is compared to the control group.[4]

Conclusion

Preclinical data from gastric cancer models robustly support the therapeutic potential of tasurgratinib for patients with tumors harboring FGFR2 gene amplification. The compound effectively inhibits FGFR signaling, leading to decreased cell proliferation in vitro and significant tumor growth inhibition in vivo. These foundational studies have paved the way for clinical investigations of tasurgratinib in this patient population.[1][2]

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